molecular formula C26H44NNaO5S B564557 Taurolithocholic Acid-d5 Sodium Salt CAS No. 1265476-97-8

Taurolithocholic Acid-d5 Sodium Salt

Cat. No.: B564557
CAS No.: 1265476-97-8
M. Wt: 510.72
InChI Key: YAERYJYXPRIDTO-SDXLJUFPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Taurolithocholic Acid-d5 Sodium Salt is a deuterated form of Taurolithocholic Acid Sodium Salt. It is a bile acid derivative that is used primarily in scientific research. The compound is known for its role in inhibiting radioligand binding to muscarinic M1 receptors, but not to M2 or M3 receptors . This makes it a valuable tool in neurological research and other scientific studies.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Taurolithocholic Acid-d5 Sodium Salt involves the deuteration of Taurolithocholic Acid Sodium Salt. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuteration involve the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped to handle stable isotopes. The process involves multiple steps, including the synthesis of the parent compound, deuteration, and purification. The final product is usually obtained in a high-purity form suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Taurolithocholic Acid-d5 Sodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different bile acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Taurolithocholic Acid-d5 Sodium Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of bile acids and their derivatives.

    Biology: Employed in studies of bile acid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders and other diseases.

    Industry: Used in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Taurolithocholic Acid-d5 Sodium Salt is unique due to its deuterated nature, which makes it a valuable tool in research involving stable isotopes. Its specific interaction with muscarinic M1 receptors also sets it apart from other bile acid derivatives .

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21?,22+,23?,25+,26-;/m1./s1/i10D2,16D2,19D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAERYJYXPRIDTO-SDXLJUFPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3C2CC[C@]4([C@H]3CCC4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676148
Record name Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265476-97-8
Record name Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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